molecular formula C13H15N3O2 B1463475 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide CAS No. 1053656-32-8

5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide

Cat. No. B1463475
M. Wt: 245.28 g/mol
InChI Key: FHTSGFXHELYMMC-UHFFFAOYSA-N
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Description

5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized in various applications due to their versatility .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often depends on carboxylic acids as feedstocks . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles often involve the use of carboxylic acids as feedstocks . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .

Scientific Research Applications

  • Anti-infective Agents

    • Field : Medicinal Chemistry
    • Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial activities .
    • Methods : The synthesis of these compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .
    • Results : These compounds have shown promising results against various infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .
  • High Energy Molecules

    • Field : Material Science
    • Application : Oxadiazoles, including 1,2,4-oxadiazoles, have been utilized as high energy molecules or energetic materials .
    • Methods : The synthesis of these compounds often involves the creation of nitrogen- and oxygen-containing scaffolds .
    • Results : These compounds have shown favorable oxygen balance and positive heat of formations .
  • Treatment of Cystic Fibrosis and Duchenne Muscular Dystrophy

    • Field : Medicinal Chemistry
    • Application : 1,2,4-oxadiazoles have been studied for the treatment of cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD) .
    • Results : While the specific results or outcomes obtained would also depend on the specific study or trial, the potential of 1,2,4-oxadiazoles in this field is being explored .
  • Treatment of Alzheimer’s Disease

    • Field : Neurology
    • Application : 1,2,4-oxadiazoles have been investigated for their potential in the treatment of Alzheimer’s disease .
    • Results : The results would depend on the specific study or trial, but the potential of 1,2,4-oxadiazoles in this field is being explored .
  • Use as Antibiotics

    • Field : Pharmacology
    • Application : 1,2,4-oxadiazoles have been used as antibiotics .
    • Results : The results would depend on the specific study or trial, but 1,2,4-oxadiazoles have shown promise as antibiotics .
  • Use in OLEDs and Ionic Liquids

    • Field : Material Science
    • Application : 1,2,4-oxadiazoles have been used in the creation of organic light-emitting diodes (OLEDs) and ionic liquids .
    • Results : The results would depend on the specific study or trial, but 1,2,4-oxadiazoles have shown promise in these applications .
  • Liquid Crystals

    • Field : Material Science
    • Application : 1,2,4-oxadiazoles have been used in the creation of liquid crystals .
    • Results : The results would depend on the specific study or trial, but 1,2,4-oxadiazoles have shown promise in these applications .
  • Metal Ion Sensors

    • Field : Analytical Chemistry
    • Application : 1,2,4-oxadiazoles have been used as metal ion sensors .
    • Results : The results would depend on the specific study or trial, but 1,2,4-oxadiazoles have shown promise in these applications .
  • Gas Sorbing/Releasing Systems

    • Field : Material Science
    • Application : 1,2,4-oxadiazoles have been used in gas sorbing/releasing systems .
    • Results : The results would depend on the specific study or trial, but 1,2,4-oxadiazoles have shown promise in these applications .
  • Energetic Materials

    • Field : Material Science
    • Application : 1,2,4-oxadiazoles have been utilized as energetic materials .
    • Methods : The synthesis of these compounds often involves the creation of nitrogen- and oxygen-containing scaffolds .
    • Results : These compounds have shown favorable oxygen balance and positive heat of formations .
  • Synthetic Organic Chemistry

    • Field : Organic Chemistry
    • Application : 1,2,4-oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages .
    • Methods : These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products .
    • Results : To achieve the synthetic transformations of 1,2,4-oxadiazole ring using different nucleophiles, additional electrophilic activation is required .

Future Directions

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that there is potential for further exploration and refinement of 1,2,4-oxadiazole compounds in the future.

properties

IUPAC Name

N-butyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-3-9-14-12(17)11-15-13(18-16-11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTSGFXHELYMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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